molecular formula C18H14F5N3O2S B10893637 7-[3-(difluoromethoxy)phenyl]-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-[3-(difluoromethoxy)phenyl]-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10893637
M. Wt: 431.4 g/mol
InChI Key: JTGWHPGSRDVPBS-UHFFFAOYSA-N
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Description

7-[3-(DIFLUOROMETHOXY)PHENYL]-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by the presence of multiple functional groups, including difluoromethoxy, isopropyl, sulfanyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 7-[3-(DIFLUOROMETHOXY)PHENYL]-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base to afford pyrido[2,3-d]pyrimidin-4-one derivatives . The reaction conditions typically involve heating under reflux and the use of appropriate solvents and reagents to facilitate the cyclization and formation of the desired product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

7-[3-(DIFLUOROMETHOXY)PHENYL]-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has shown potential in various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential as a cyclin-dependent kinase (CDK) inhibitor, which could be useful in cancer treatment . Additionally, its unique chemical structure makes it a valuable compound for studying the interactions between different functional groups and their effects on biological activity .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as CDKs. By inhibiting the activity of these kinases, the compound can interfere with the cell cycle and induce apoptosis in cancer cells . The molecular pathways involved in this process include the regulation of cell cycle progression and the activation of apoptotic signaling pathways.

Comparison with Similar Compounds

Similar compounds to 7-[3-(DIFLUOROMETHOXY)PHENYL]-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE include other pyrido[2,3-d]pyrimidine derivatives, such as pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one . These compounds share a similar core structure but differ in the functional groups attached to the pyrimidine ring. The presence of difluoromethoxy, isopropyl, sulfanyl, and trifluoromethyl groups in the compound of interest makes it unique and potentially more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C18H14F5N3O2S

Molecular Weight

431.4 g/mol

IUPAC Name

7-[3-(difluoromethoxy)phenyl]-1-propan-2-yl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H14F5N3O2S/c1-8(2)26-14-13(15(27)25-17(26)29)11(18(21,22)23)7-12(24-14)9-4-3-5-10(6-9)28-16(19)20/h3-8,16H,1-2H3,(H,25,27,29)

InChI Key

JTGWHPGSRDVPBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=CC(=N2)C3=CC(=CC=C3)OC(F)F)C(F)(F)F)C(=O)NC1=S

Origin of Product

United States

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